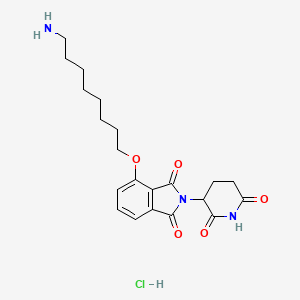

Thalidomide-O-C8-NH2 hydrochloride

Description

The Paradigm of Targeted Protein Degradation (TPD)

Targeted protein degradation is a revolutionary approach in drug discovery that utilizes the cell's own quality control systems to selectively eliminate proteins of interest (POIs). This technology has gained significant traction as it dramatically expands the range of "druggable" targets, including those previously considered inaccessible to traditional therapeutic approaches. nih.gov The primary mechanism co-opted by TPD is the ubiquitin-proteasome system (UPS), the main pathway for regulated protein turnover in eukaryotic cells. biochempeg.com

TPD operates on a fundamentally different principle than traditional small molecule inhibitors. nih.gov Inhibitors typically function through an "occupancy-driven" model, where they must bind to a protein's active site and remain there to block its function. nih.gov This often requires high and sustained drug concentrations.

In contrast, TPD technologies like PROTACs are "event-driven" and act catalytically. nih.govdrughunter.com A single degrader molecule can induce the ubiquitination and subsequent degradation of multiple target protein molecules before being released to act again. nih.gov This catalytic nature means that sub-stoichiometric amounts of the compound can be effective, and prolonged target engagement may not be necessary for a durable biological effect. drughunter.com Furthermore, because degraders only need to bind to the target protein, not necessarily at a functional site, they can target a wider array of proteins, including non-enzymatic scaffolding proteins. drughunter.comnih.gov This approach eliminates the entire protein, abrogating all its functions, which can prevent resistance mechanisms associated with inhibitor-induced protein upregulation. nih.gov

| Feature | Traditional Small Molecule Inhibitors | Targeted Protein Degraders (e.g., PROTACs) |

| Mechanism | Occupancy-driven; competitive binding to active sites. nih.govnih.gov | Event-driven; catalytic hijacking of the UPS. nih.govdrughunter.com |

| Mode of Action | Inhibition of protein function. | Elimination of the entire protein. drughunter.com |

| Stoichiometry | Requires high concentration for target saturation. drughunter.com | Effective at sub-stoichiometric (low) concentrations. nih.gov |

| Target Scope | Primarily enzymes or proteins with defined binding pockets. | Broader scope, including non-enzymatic and scaffolding proteins. nih.govdrughunter.com |

| Resistance | Can be susceptible to target mutation or upregulation. nih.gov | Can overcome resistance from target upregulation. nih.gov |

The UPS is a sophisticated and essential cellular process responsible for maintaining protein homeostasis. nih.gov It is estimated to degrade over 80% of intracellular proteins, playing a critical role in the regulation of numerous cellular functions, including cell cycle progression, DNA repair, and signal transduction. nih.govportlandpress.com The system functions through a two-step process: first, a target protein is tagged with a chain of ubiquitin molecules, and second, the polyubiquitinated protein is recognized and degraded by a large protease complex called the 26S proteasome. portlandpress.comrsc.org

This tagging process is carried out by a cascade of three enzymes:

E1 (Ubiquitin-activating enzymes): Activate ubiquitin in an ATP-dependent reaction. portlandpress.com

E2 (Ubiquitin-conjugating enzymes): Receive the activated ubiquitin from E1. portlandpress.com

E3 (Ubiquitin ligases): Recognize the specific protein substrate and catalyze the transfer of ubiquitin from the E2 to the substrate. portlandpress.com

The human genome encodes hundreds of E3 ligases, each responsible for recognizing a specific set of substrates, thereby providing the specificity of the UPS. nih.gov This inherent specificity makes the UPS, and particularly E3 ligases, a highly attractive target for drug discovery. nih.govnih.gov By designing molecules that can hijack a specific E3 ligase, researchers can direct the degradation machinery towards proteins that cause disease. nih.gov

E3 Ubiquitin Ligases as Orchestrators of Protein Turnover

E3 ubiquitin ligases are the master regulators of the UPS, conferring substrate specificity to the entire degradation pathway. They function as adaptors, bringing the ubiquitin-loaded E2 enzyme into proximity with the target protein, thereby facilitating the covalent attachment of ubiquitin. The Cullin-RING Ligases (CRLs) are the largest family of E3 ligases, and they play a pivotal role in this process.

Cereblon (CRBN) is a crucial protein that functions as a substrate receptor within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex. nih.govbohrium.com The fully assembled complex, often denoted as CRL4^CRBN, is composed of several key proteins. nih.govresearchgate.net

| Component | Function |

| Cereblon (CRBN) | Substrate receptor; binds directly to proteins targeted for degradation. nih.govbohrium.com |

| Cullin 4 (CUL4A or CUL4B) | Scaffold protein that forms the backbone of the complex. nih.govrsc.org |

| DNA Damage-Binding Protein 1 (DDB1) | Adaptor protein that links CRBN to the CUL4 scaffold. nih.govnih.gov |

| Regulator of Cullins-1 (ROC1 or RBX1) | RING-box protein that recruits the ubiquitin-charged E2 conjugating enzyme. nih.govrsc.org |

In this assembly, CRBN is the component that determines which proteins will be targeted for ubiquitination by the complex. nih.gov

The role of CRBN as a druggable target was famously discovered through studies of thalidomide (B1683933) and its analogues, lenalidomide (B1683929) and pomalidomide (B1683931). nih.govwikipedia.org These molecules, collectively known as immunomodulatory imide drugs (IMiDs), were found to bind directly to CRBN. nih.govnih.gov This binding acts as a "molecular glue," altering the surface of CRBN and inducing the recruitment of "neosubstrates"—proteins not normally recognized by the ligase. nih.gov This leads to the ubiquitination and degradation of key targets, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which is central to their therapeutic effects in certain cancers. bohrium.comresearchgate.net

This discovery paved the way for the rational design of CRBN-modulating agents for chemical biology and therapeutic applications. nih.govacs.org This includes the development of next-generation IMiDs, often called Cereblon E3 Ligase Modulatory Drugs (CELMoDs), and the use of thalidomide-based ligands in the creation of PROTACs. nih.gov In the PROTAC approach, the thalidomide moiety is not the therapeutic agent itself, but rather a tool to "hijack" the CRL4^CRBN complex and direct it toward a new protein of interest. acs.orgresearchgate.net

Thalidomide-O-C8-NH2 Hydrochloride: A Prototypical Cereblon Ligand-Linker Conjugate

This compound is a synthetic chemical tool specifically created for the assembly of PROTACs. targetmol.commedchemexpress.com It is not intended for therapeutic use itself but serves as a foundational building block for research. Its structure is a deliberate conjugation of a Cereblon-binding ligand and a functionalized linker. medchemexpress.com

The thalidomide portion acts as the ligand for the E3 ligase, ensuring that any molecule built upon this scaffold will recruit the CRL4^CRBN complex. nih.gov The -O-C8-NH2 portion is the linker and reactive handle. The 8-carbon alkyl chain provides spatial separation, allowing the two ends of a future PROTAC molecule to simultaneously bind their respective targets (CRBN and the protein of interest). The terminal primary amine (-NH2), stabilized as a hydrochloride salt, provides a reactive site for chemists to covalently attach a ligand for a specific target protein, thus completing the synthesis of a heterobifunctional PROTAC. rsc.org

| Property | Data |

| Chemical Name | This compound |

| Synonyms | Thalidomide-NH-C8-NH2 HCl |

| Molecular Formula | C21H29ClN4O4 |

| Molecular Weight | 436.94 g/mol |

| Function | E3 Ligase Ligand-Linker Conjugate for PROTAC synthesis. targetmol.commedchemexpress.com |

| CAS Number | 2446474-06-0 |

Definition and Structural Context within PROTAC Architectures

This compound is a synthetic, E3 ligase ligand-linker conjugate. medchemexpress.comtargetmol.com Its structure is specifically engineered to function within the framework of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comchemsrc.com PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system. chemsrc.commedchemexpress.com

The architecture of a PROTAC consists of three main components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound provides two of these essential components in a single, ready-to-use chemical entity:

E3 Ligase Ligand: The core of the molecule is derived from thalidomide, which is known to bind to the Cereblon (CRBN) protein. medchemexpress.comnih.gov CRBN is a crucial component of the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex, where it acts as the substrate receptor. nih.gov By incorporating the thalidomide moiety, this compound effectively hijacks the CRBN E3 ligase complex. medchemexpress.com

Linker: The thalidomide core is attached to an 8-carbon alkyl chain linker via an ether linkage ("-O-C8-"). bldpharm.com This linker serves as a spacer, providing the necessary flexibility and length to allow the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, forming a productive ternary complex.

Terminal Amine Group: The linker is terminated with a primary amine group (-NH2), which is present as a hydrochloride salt. bldpharm.com This terminal amine provides a reactive handle for chemical conjugation, allowing researchers to covalently attach a ligand specific to a protein of interest, thereby completing the synthesis of a full PROTAC molecule. medchemexpress.com

The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous solutions for experimental use.

Significance in the Development of Bifunctional Degraders

The primary significance of this compound lies in its role as a critical tool for the synthesis of bifunctional degraders, or PROTACs. medchemexpress.commedchemexpress.com These degraders represent an emerging therapeutic modality with the potential to target proteins that have been historically considered "undruggable" by conventional inhibitors. drughunter.com

By providing a pre-synthesized E3 ligase ligand and linker combination, this compound streamlines the development of new PROTACs. targetmol.com Researchers can focus on developing or utilizing known ligands for their specific protein target and then readily conjugate them to the terminal amine of the linker. medchemexpress.comxcessbio.com This modular approach facilitates the rapid generation of libraries of PROTACs with varied target-binding moieties, accelerating the discovery and optimization process for new protein degraders.

Once a PROTAC incorporating the Thalidomide-O-C8-NH2 moiety is introduced into a cell, it brings the target protein into close proximity with the CRBN E3 ligase complex. This induced proximity triggers the transfer of ubiquitin molecules from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell. chemsrc.commedchemexpress.commedchemexpress.com This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 2636798-38-2 | bldpharm.com |

| Molecular Formula | C21H28ClN3O5 | bldpharm.com |

| Molecular Weight | 437.92 g/mol | bldpharm.com |

| Purity | ≥95% | calpaclab.com |

| Appearance | Solid Powder | xcessbio.com |

| Storage Conditions | Store desiccated at room temperature or at -20°C in a sealed container away from moisture and light. | medchemexpress.comcalpaclab.comchemscene.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(8-aminooctoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5.ClH/c22-12-5-3-1-2-4-6-13-29-16-9-7-8-14-18(16)21(28)24(20(14)27)15-10-11-17(25)23-19(15)26;/h7-9,15H,1-6,10-13,22H2,(H,23,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWBISFFTQAOHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action for Thalidomide O C8 Nh2 Hydrochloride in Targeted Protein Degradation

Binding Kinetics and Thermodynamics of Thalidomide-O-C8-NH2 Hydrochloride to Cereblon

The initial and critical step in the mechanism of action of thalidomide-based PROTACs is the binding of the thalidomide (B1683933) moiety to the Cereblon (CRBN) protein, which is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. nih.govnih.gov

Affinity and Specificity of Ligand-CRBN Interaction

The thalidomide portion of this compound binds to a specific pocket within the C-terminal region of CRBN. rsc.org This binding is a prerequisite for the subsequent recruitment of target proteins. The affinity of this interaction is a key determinant of the efficacy of the resulting PROTAC. While the precise binding affinity (Kd) of this compound for CRBN is not extensively documented in public literature, studies on thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), provide valuable insights. These analogs are known to bind CRBN with varying affinities, which in turn influences their biological activity. nih.govrsc.org For instance, lenalidomide and pomalidomide generally exhibit stronger binding to CRBN than thalidomide itself. nih.gov The interaction is highly specific, with mutations in the CRBN binding pocket abrogating the binding of these ligands and consequently their protein degradation activity. rsc.org

| Compound | Binding Affinity (Kd) to CRBN | Reference |

|---|---|---|

| Thalidomide | ~250 nM | nih.gov |

| Lenalidomide | ~150-250 nM | nih.gov |

| Pomalidomide | Data suggests stronger binding than thalidomide | nih.gov |

| Iberdomide | Higher affinity than lenalidomide and pomalidomide | rsc.org |

It is important to note that the binding affinity of this compound may differ from these values due to the presence of the C8-NH2 linker, which could influence the interaction with CRBN.

Influence of Stereochemistry on CRBN Engagement

Thalidomide is a chiral molecule, existing as two enantiomers, (S)- and (R)-thalidomide. Research has demonstrated that the binding of thalidomide to CRBN is stereospecific. The (S)-enantiomer exhibits a significantly higher binding affinity for CRBN, approximately 6- to 10-fold stronger than the (R)-enantiomer. nih.govresearchgate.net This preferential binding of the (S)-enantiomer is attributed to a more favorable conformation of its glutarimide (B196013) ring within the CRBN binding pocket. researchgate.net Consequently, the (S)-enantiomer is more potent in mediating the downstream effects of CRBN engagement, including the recruitment of neosubstrates. nih.gov Although this compound is supplied as a specific chemical entity, the stereochemistry of the thalidomide moiety within it is a critical factor for its effective binding to CRBN.

Formation and Dynamics of the Ternary Degradation Complex

The binding of this compound to CRBN is the first step in the formation of a crucial ternary complex, which also includes the target protein. This complex brings the target protein into close proximity with the E3 ubiquitin ligase machinery.

Induced Proximity Model in PROTAC-Mediated Protein Degradation

The mechanism by which this compound, as part of a PROTAC, mediates protein degradation is explained by the "induced proximity" model. nih.govnih.govacs.org In this model, the bifunctional PROTAC molecule acts as a bridge, simultaneously binding to both the target protein (via a target-specific ligand) and the E3 ligase CRBN (via the thalidomide moiety). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome. nih.gov The formation of a stable and productive ternary complex is essential for efficient ubiquitination and subsequent degradation.

Conformational Adaptations within the CRBN-Thalidomide-O-C8-NH2 Hydrochloride Complex

The binding of a ligand to CRBN induces significant conformational changes within the protein. nih.govnih.gov Cryo-electron microscopy studies have revealed that in its unbound (apo) state, CRBN exists in an "open" conformation. nih.gov Upon binding of a thalidomide analog, CRBN undergoes a conformational rearrangement to a "closed" state. nih.gov This "closed" conformation is thought to be essential for the stable association of neosubstrates. nih.gov Therefore, the binding of the thalidomide moiety of this compound is not merely a static interaction but an active process that remodels the surface of CRBN, creating a new interface for the recruitment of target proteins. nih.gov

Substrate Recruitment and Ubiquitination by CRBN-CRL4

The final steps in the targeted protein degradation process involve the recruitment of the target protein to the CRBN-ligand complex and its subsequent ubiquitination.

The binding of thalidomide and its derivatives to CRBN alters the substrate specificity of the CRL4-CRBN E3 ligase complex, leading to the recruitment of proteins that are not endogenous substrates of CRBN. These are often referred to as "neosubstrates." nih.govresearchgate.netscielo.br The specific neosubstrates recruited depend on the chemical structure of the CRBN ligand. nih.gov For example, lenalidomide and pomalidomide are known to induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.netscielo.br Thalidomide has been shown to promote the degradation of SALL4, a transcription factor implicated in developmental processes. nih.gov

Once the ternary complex is formed, the CRL4-CRBN E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the recruited neosubstrate. nih.gov This process of polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome, thereby eliminating it from the cell. nih.gov The efficiency of this ubiquitination and subsequent degradation is dependent on the stability and geometry of the ternary complex. nih.gov While the specific neosubstrates targeted by PROTACs containing this compound will depend on the other ligand component of the PROTAC, the underlying mechanism of ubiquitination and degradation by the CRL4-CRBN complex remains consistent.

Mechanism of Neo-Substrate Recognition and Selection

The binding of this compound to a tri-tryptophan pocket within CRBN induces a conformational change in the substrate receptor. youtube.combiorxiv.org This altered conformation creates a new binding surface, enabling the recruitment of proteins that would not normally interact with CRBN. These newly recognized proteins are termed "neo-substrates." berkeley.edunih.govembopress.org

The selection of neo-substrates is highly dependent on the specific chemical structure of the thalidomide derivative. nih.gov While specific neo-substrates for this compound are not extensively documented in publicly available research, the general principle involves the thalidomide moiety acting as a "molecular glue." medchemexpress.com This glue facilitates a ternary complex formation between CRBN, the thalidomide derivative, and the neo-substrate. The C8 linker of this compound is designed to be conjugated to a ligand that binds a specific protein of interest, thereby directing the CRBN E3 ligase complex to that target. medchemexpress.comtargetmol.commedchemexpress.com

Research on other thalidomide analogs has shown that a common structural motif in many neo-substrates is a β-hairpin loop containing a critical glycine (B1666218) residue. nih.gov This motif fits into the newly formed binding pocket on the CRBN-ligand complex. However, other recognition mechanisms also exist, highlighting the complexity of neo-substrate selection. researchgate.net

Table 1: Key Proteins Involved in Neo-Substrate Recognition

| Protein | Role |

| Cereblon (CRBN) | Substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase. Its conformation is altered by this compound binding. berkeley.edunih.gov |

| DNA Damage-Binding Protein 1 (DDB1) | A component of the CRL4^CRBN^ complex that links CRBN to the CUL4 scaffold. berkeley.edunih.gov |

| Cullin 4 (CUL4) | A scaffold protein that forms the backbone of the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.gov |

| Regulator of Cullins 1 (ROC1) | A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme to the complex. nih.gov |

| Neo-substrate | The target protein to be degraded, which is recognized by the CRBN-ligand complex. berkeley.edunih.gov |

Role of Specific E2 Ubiquitin-Conjugating Enzymes in CRBN-Mediated Ubiquitination

Once the ternary complex is formed, the CRL4^CRBN^ E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the neo-substrate. The human genome encodes for approximately 40 different E2 enzymes, and their selection can influence the type of ubiquitin chain formed, which in turn dictates the cellular fate of the substrate. embopress.orgnih.gov

While the specific E2 enzymes utilized in conjunction with this compound have not been definitively identified, studies on the broader class of thalidomide-based molecular glues have shed light on this process. Research has identified UBE2D3 and UBE2G1 as crucial E2 enzymes for the degradation of CRBN neo-substrates. nih.govnih.govashpublications.orgportlandpress.com These enzymes appear to work in a cooperative "prime-extend" mechanism. nih.govportlandpress.com UBE2D3 is proposed to initiate the process by adding a single ubiquitin molecule (monoubiquitination) to the neo-substrate. nih.govashpublications.org Following this "priming" step, UBE2G1 is responsible for elongating the ubiquitin chain, primarily through the formation of lysine 48 (K48)-linked polyubiquitin (B1169507) chains. nih.govashpublications.org

Table 2: E2 Ubiquitin-Conjugating Enzymes Implicated in CRBN-Mediated Degradation

| E2 Enzyme | Proposed Function in CRBN Pathway |

| UBE2D3 | "Priming" enzyme that mediates the initial monoubiquitination of the neo-substrate. nih.govashpublications.org |

| UBE2G1 | "Extending" enzyme that catalyzes the formation of K48-linked polyubiquitin chains on the primed substrate. nih.govashpublications.orgportlandpress.com |

Proteasomal Processing and Degradation of Target Proteins

The culmination of the process initiated by this compound is the degradation of the polyubiquitinated neo-substrate by the 26S proteasome, a large, multi-catalytic protease complex. researchgate.netnih.gov

Consequences of Polyubiquitination for Substrate Fate

The attachment of a polyubiquitin chain, particularly one linked through K48, serves as a potent signal for proteasomal degradation. researchgate.netbiorxiv.org A chain of at least four ubiquitin molecules is generally considered the canonical signal for efficient recognition by the proteasome. nih.gov The architecture of the polyubiquitin chain is a critical determinant of the substrate's fate; for instance, K63-linked chains are typically associated with non-proteasomal outcomes like DNA repair and signaling. researchgate.net The K48-linkage specificity of the UBE2G1-extended chains therefore ensures that the neo-substrate is directed towards destruction. nih.govashpublications.org

The process of polyubiquitination is dynamic and can be reversed by deubiquitinating enzymes (DUBs), which remove ubiquitin from proteins. The interplay between E3 ligases and DUBs adds another layer of regulation to protein stability.

Cellular Machinery Involved in Degradation Initiation

The polyubiquitinated neo-substrate is recognized by ubiquitin receptors located on the 19S regulatory particle of the 26S proteasome. youtube.combiorxiv.org This recognition event initiates a series of steps leading to the protein's demise. The 19S particle is responsible for deubiquitinating the substrate, unfolding it in an ATP-dependent manner, and translocating it into the central pore of the 20S catalytic core. youtube.combiorxiv.org

Inside the 20S core, the unfolded polypeptide chain is cleaved into small peptides by the proteasome's various peptidase activities. youtube.com These peptides are then released into the cytosol, where they can be further broken down into amino acids and recycled for the synthesis of new proteins. The ubiquitin monomers are also recycled for subsequent rounds of protein ubiquitination.

Table 3: Components of the Proteasomal Degradation Machinery

| Component | Function |

| 26S Proteasome | A large protein complex responsible for degrading polyubiquitinated proteins. researchgate.netnih.gov |

| 19S Regulatory Particle | Recognizes the polyubiquitin chain, deubiquitinates, unfolds, and translocates the substrate. youtube.combiorxiv.org |

| 20S Core Particle | Contains the proteolytic active sites that degrade the unfolded substrate into small peptides. youtube.com |

| Ubiquitin Receptors | Subunits of the 19S particle that bind to the polyubiquitin chain. |

| Deubiquitinating Enzymes (DUBs) | Remove ubiquitin from the substrate prior to degradation, allowing for ubiquitin recycling. |

| ATPases | Located in the 19S particle, they provide the energy for substrate unfolding and translocation. biorxiv.org |

Synthetic Strategies and Chemical Modifications of Thalidomide O C8 Nh2 Hydrochloride and Its Congeners

Synthesis of the Thalidomide-O-C8-NH2 Hydrochloride Core Scaffold

The synthesis of this compound involves a multi-step process that begins with the construction of the core thalidomide (B1683933) structure, followed by the strategic attachment of the alkyl-amine linker.

The synthesis of the thalidomide moiety typically starts from phthalic anhydride (B1165640) or its derivatives. sci-hub.segoogle.com A common route involves the reaction of a substituted phthalic anhydride, such as 3-hydroxyphthalic anhydride, with glutamine or a glutamic acid derivative. nih.gov For instance, N-phthaloyl-DL-glutamic acid can be prepared by reacting phthalic anhydride with L-glutamic acid. sci-hub.se This intermediate is then cyclized to form the thalidomide ring system. sci-hub.se

One reported method involves the condensation of N-phthaloyl-DL-glutamic anhydride with urea (B33335) at elevated temperatures. umich.edu Another approach utilizes the reaction of L-glutamine with phthalic anhydride in pyridine, followed by treatment with thionyl chloride to facilitate cyclization. google.com Modifications to the phthalimide (B116566) ring, such as the introduction of a hydroxyl group, are crucial for the subsequent attachment of the linker. For example, 4-hydroxythalidomide serves as a key precursor for ether-linked derivatives. nih.govbroadpharm.com

A general synthetic scheme for a hydroxylated thalidomide precursor is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3-Hydroxyphthalic anhydride, L-Glutamic acid | Pyridine, Heat | N-(3-hydroxyphthaloyl)-L-glutamic acid |

| 2 | N-(3-hydroxyphthaloyl)-L-glutamic acid | Acetic anhydride | N-(3-hydroxyphthaloyl)-L-glutamic anhydride |

| 3 | N-(3-hydroxyphthaloyl)-L-glutamic anhydride | Urea, Heat | 4-Hydroxythalidomide |

With the hydroxylated thalidomide core in hand, the next step is the attachment of the C8-amine linker. This is typically achieved through an ether linkage, which offers stability and appropriate spacing for PROTAC functionality. The hydroxyl group on the thalidomide moiety is deprotonated with a suitable base to form an alkoxide, which then undergoes a Williamson ether synthesis with a bifunctional C8 linker.

The linker itself possesses a terminal amine group that is protected during the etherification reaction to prevent side reactions. A common protecting group for the amine is the tert-butoxycarbonyl (Boc) group. The other end of the C8 linker contains a leaving group, such as a bromide or tosylate, to facilitate the nucleophilic substitution reaction.

A representative reaction for the linker attachment is as follows:

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 4-Hydroxythalidomide | Br-(CH2)8-NHBoc | K2CO3, DMF | Boc-protected Thalidomide-O-C8-NH2 |

| Boc-protected Thalidomide-O-C8-NH2 | Trifluoroacetic acid (TFA) or HCl | Dichloromethane (DCM) | Thalidomide-O-C8-NH2 |

Following the successful attachment of the protected linker, the Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the desired Thalidomide-O-C8-NH2. The hydrochloride salt is often preferred for its improved stability and handling properties. tenovapharma.com

Modular Synthesis of PROTACs Incorporating this compound

The modular nature of PROTACs allows for the systematic variation of their three key components: the E3 ligase ligand, the linker, and the target protein ligand. nih.gov this compound serves as a readily available and versatile building block for the E3 ligase and linker components, enabling the rapid assembly of PROTAC libraries for structure-activity relationship (SAR) studies.

The length and composition of the linker are critical determinants of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov While Thalidomide-O-C8-NH2 provides a standard C8 alkyl chain, further diversification is often necessary to optimize degradation activity.

Common linker diversification strategies include:

Varying Alkyl Chain Length: Synthesizing congeners with different alkyl chain lengths (e.g., C3, C5, C10, C13) allows for the fine-tuning of the distance between the two ends of the PROTAC. dcchemicals.commedchemexpress.comrndsystems.com

Incorporating Polyethylene (B3416737) Glycol (PEG) Units: PEG linkers can enhance the solubility and permeability of PROTACs. Thalidomide-O-PEG-amine derivatives are commonly synthesized to explore this effect. medchemexpress.commedchemexpress.com

Introducing Rigid Moieties: The incorporation of rigid structural elements, such as alkynes or cyclic systems like piperazine (B1678402) or piperidine, can restrict the conformational flexibility of the linker and potentially pre-organize the PROTAC for optimal ternary complex formation. nih.gov

Click Chemistry Handles: The synthesis of thalidomide derivatives bearing "clickable" functional groups, such as alkynes or azides, enables the use of highly efficient and modular click chemistry reactions for PROTAC assembly. researchgate.netnih.gov

The terminal amine of this compound provides a convenient handle for conjugation to a ligand that binds the protein of interest (POI). The most common conjugation method is the formation of an amide bond. This involves reacting the amine group of the thalidomide-linker construct with a carboxylic acid on the POI ligand. This reaction is typically facilitated by standard peptide coupling reagents.

Common peptide coupling reagents include:

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS).

Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).

Uronium-based reagents such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU).

The choice of coupling reagent and reaction conditions is optimized to ensure high yield and purity of the final PROTAC.

In some cases, other covalent conjugation strategies may be employed, depending on the available functional groups on the POI ligand. These can include:

Reductive Amination: If the POI ligand contains an aldehyde or ketone, it can be reacted with the amine of the thalidomide linker to form an imine, which is then reduced to a stable amine linkage.

Thiourea (B124793) or Urea Formation: The amine can react with an isothiocyanate or isocyanate on the POI ligand to form a thiourea or urea linkage, respectively.

More recently, reversible covalent strategies have been explored to enhance target engagement and intracellular accumulation of PROTACs. biorxiv.orgfrontiersin.org This involves incorporating warheads that can form a reversible covalent bond with the target protein.

Analytical Techniques for Structural Verification and Purity Assessment

The structural integrity and purity of this compound and its PROTAC congeners are paramount for reliable biological evaluation. A combination of analytical techniques is employed for their characterization. umich.edunih.govresearchgate.net

Table of Analytical Techniques:

| Technique | Purpose | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H NMR: Provides information on the number and chemical environment of protons, confirming the presence of characteristic signals for the thalidomide moiety, the alkyl linker, and the terminal amine. umich.edumdpi.com¹³C NMR: Provides information on the carbon framework of the molecule. umich.edumdpi.com |

| Mass Spectrometry (MS) | Molecular Weight Determination | Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition. umich.edu |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Determines the purity of the compound by separating it from any impurities or starting materials. umich.edunih.govmdpi.com A single, sharp peak indicates high purity. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Purity and Fragmentation Analysis | Combines the separation power of HPLC with the detection sensitivity and structural information of mass spectrometry. It can be used to identify and quantify the compound and its metabolites in complex mixtures. nih.gov |

| Elemental Analysis | Elemental Composition | Determines the percentage of carbon, hydrogen, and nitrogen in the compound, which should match the calculated values for the expected molecular formula. umich.edumdpi.com |

| Melting Point | Purity and Identification | A sharp melting point range is indicative of a pure crystalline compound. researchgate.netmdpi.com |

| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups such as C=O (carbonyls of the imide), N-H (amine), and C-O (ether linkage). sci-hub.se |

Spectroscopic Methods in Compound Characterization

The unambiguous identification of synthetic compounds like this compound relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental tools for elucidating the molecular structure of these complex molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structure determination of organic molecules in solution. For thalidomide derivatives, ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the carbon framework of the molecule.

Mass Spectrometry (MS) is another critical analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule, thereby allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, which in turn can be used to determine the elemental composition of the molecule with high accuracy. For Thalidomide-O-C8-NH2, the expected monoisotopic mass can be calculated from its molecular formula, C₂₁H₂₇N₃O₅. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In this compound, characteristic IR absorption bands would be expected for the N-H, C=O (imide and amide), C-O (ether), and C-N bonds.

Table 1: Predicted and Reported Spectroscopic Data for Thalidomide Derivatives

| Spectroscopic Technique | Predicted/Reported Data for Thalidomide Analogues | Reference |

| ¹H NMR | Aromatic protons (phthalimide): δ 7.0-8.0 ppm; Glutarimide (B196013) and linker protons: δ 1.5-5.0 ppm | chemicalbook.com |

| ¹³C NMR | Carbonyl carbons (imide, amide): δ 165-175 ppm; Aromatic carbons: δ 110-140 ppm; Aliphatic carbons: δ 20-70 ppm | chemicalbook.com |

| Mass Spectrometry (HRMS) | Calculated m/z for C₂₁H₂₇N₃O₅ [M+H]⁺: 402.2023 | nih.gov |

| Infrared (IR) Spectroscopy | N-H stretch: ~3200-3400 cm⁻¹; C=O stretch (imide/amide): ~1650-1750 cm⁻¹; C-O stretch (ether): ~1050-1250 cm⁻¹ | chemicalbook.com |

Note: The data presented in this table for NMR and IR are generalized based on published data for similar thalidomide analogues and may not represent the exact values for this compound.

Chromatographic Separations for Synthetic Intermediate and Product Purification

The synthesis of complex molecules like this compound typically involves multiple steps, generating a mixture of the desired product, unreacted starting materials, and by-products. Therefore, efficient purification techniques are essential to isolate the target compound with high purity. Chromatographic methods are the cornerstone of this purification process.

Column Chromatography is a widely used technique for the purification of synthetic intermediates and final products on a preparative scale. In the context of thalidomide analogues, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase, a solvent or a mixture of solvents, is crucial for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of hexanes and ethyl acetate (B1210297), is often employed to elute compounds with different polarities from the column. sigmaaldrich.com The progress of the separation is typically monitored by Thin Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers higher resolution and faster separation times compared to traditional column chromatography. For the final purification and purity assessment of compounds like this compound, reverse-phase HPLC is frequently utilized. In this mode, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or ammonium (B1175870) acetate to improve peak shape and resolution. sigmaaldrich.com Commercial suppliers of Thalidomide-O-amido-C8-NH2 hydrochloride often specify the purity as determined by HPLC, for instance, "min 95% (HPLC)". calpaclab.com

The separation of the racemic mixture of thalidomide into its individual enantiomers can be achieved using chiral chromatography. This is particularly important as the (R)- and (S)-enantiomers of thalidomide exhibit different biological activities. Chiral stationary phases, such as those based on cyclodextrins or polysaccharides, are employed for this purpose.

Table 2: Typical Chromatographic Methods for the Purification of Thalidomide Derivatives

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase System | Application | Reference |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Purification of synthetic intermediates and final products | sigmaaldrich.com |

| Reverse-Phase HPLC | C18-modified silica | Water/Acetonitrile or Water/Methanol with additives (e.g., formic acid) | Final purification and purity analysis | sigmaaldrich.com |

| Chiral HPLC | Cyclodextrin-based or polysaccharide-based | Polar organic or reversed-phase | Separation of enantiomers |

Structure Activity Relationship Sar Studies for Optimized Thalidomide O C8 Nh2 Hydrochloride Based Degraders

Impact of Thalidomide (B1683933) Moiety Modifications on CRBN Binding Affinity

Thalidomide and its analogs function as molecular glues that recruit proteins to the Cereblon (CRBN) E3 ubiquitin ligase. nih.gov In the context of a PROTAC, the thalidomide moiety acts as the anchor to the E3 ligase machinery. The affinity and orientation of this binding are dictated by specific structural features of its constituent nuclei.

The thalidomide molecule is composed of two key heterocyclic structures: a phthalimide (B116566) ring and a glutarimide (B196013) ring. rsc.org Extensive research has elucidated their distinct roles in CRBN binding and neosubstrate recruitment.

The glutarimide ring is the primary determinant for CRBN binding. researchgate.netoup.com It fits into a conserved tri-tryptophan pocket on the surface of CRBN, where it is stabilized by a network of hydrogen bonds. nih.govnih.gov Specifically, the glutarimide moiety forms three critical hydrogen bonds with the backbone of histidine-378 and tryptophan-380 within CRBN. nih.gov The structural integrity of the glutarimide ring is essential; its absence or significant modification, such as methylation of the imide nitrogen, results in a loss of CRBN binding. researchgate.netrscf.ru

Conversely, the phthalimide ring is largely solvent-exposed and directed away from the CRBN binding pocket. researchgate.net While the phthalimide portion itself does not bind directly to CRBN, its carbonyl groups can form interactions, such as a hydrogen bond with asparagine-351, that help orient the molecule. nih.govnih.gov Its outward-facing position makes it the ideal site for linker attachment in PROTAC design, allowing the rest of the chimeric molecule to extend towards the target protein without disrupting the crucial glutarimide-CRBN interaction. Furthermore, modifications on the phthalimide ring can modulate the recruitment and degradation of specific "neosubstrates"—proteins not naturally targeted by CRBN but brought into proximity by the drug. nih.gov

The glutarimide ring of thalidomide contains a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-thalidomide and (R)-thalidomide. This stereochemistry has a profound impact on CRBN binding affinity and subsequent biological activity.

Structural and biochemical studies have consistently demonstrated that CRBN preferentially binds the (S)-enantiomer . researchgate.netnih.gov The binding affinity of (S)-thalidomide to CRBN is approximately 6 to 10 times stronger than that of the (R)-enantiomer. researchgate.netnih.gov This enhanced affinity translates to greater functional potency, with the (S)-enantiomer being a more effective recruiter of neosubstrates like Ikaros for degradation. nih.gov While the (S)-isomer is the primary driver of CRBN-dependent activity, some studies indicate that the (R)-isomer is not entirely inert and can, in certain contexts, weakly engage CRBN and influence the degradation outcome. researchgate.netnih.gov The rapid interconversion of the two enantiomers under physiological conditions means that both forms are present, though the (S)-form mediates the majority of the desired effect. researchgate.net

| Enantiomer | Relative Binding Affinity to CRBN | Primary Biological Role |

|---|---|---|

| (S)-Thalidomide | High (~10x greater than R-form) | Primary mediator of CRBN-dependent degradation. researchgate.netnih.gov |

| (R)-Thalidomide | Low | Weakly engages CRBN; minor contributor to activity. researchgate.netnih.gov |

Linker Design Principles and Their Effect on PROTAC Performance

The primary function of the linker is to bridge the target protein and the E3 ligase, inducing their proximity to facilitate the transfer of ubiquitin. nih.gov The linker's length, rigidity, and chemical composition dictate the spatial arrangement of the two proteins. computabio.com An optimal linker ensures a productive orientation that exposes appropriate lysine (B10760008) residues on the target protein to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. explorationpub.com The formation of a stable ternary complex is often the rate-limiting step in protein degradation, making linker design paramount to a PROTAC's success. nih.govresearchgate.net Computational modeling approaches are increasingly used to predict and rationalize the structure of these ternary complexes, guiding more effective linker design. nih.govacs.org

Linker length is a crucial parameter that must be empirically optimized for each target and E3 ligase pair. There is a "Goldilocks" principle at play:

If the linker is too short, it can cause steric clashes between the two proteins, preventing the simultaneous binding required to form a stable ternary complex. explorationpub.comresearchgate.net

If the linker is too long, it may fail to hold the two proteins in sufficiently close and stable proximity for efficient ubiquitin transfer. explorationpub.comnih.gov

The optimal linker length is highly context-dependent. For example, in a study targeting the estrogen receptor (ERα), a PROTAC with a 16-atom linker demonstrated maximal degradation, proving more effective than those with shorter or longer chains. nih.govrsc.org In another case involving homo-PROTACs for CRBN degradation, a shorter 8-atom polyethylene (B3416737) glycol (PEG) linker was found to be optimal. explorationpub.com These findings underscore that linker length must be fine-tuned to achieve maximum degradation potency.

| Target Protein | E3 Ligase Ligand | Optimal Linker Length (atoms) | Reference |

|---|---|---|---|

| Estrogen Receptor (ERα) | pVHL Ligand | 16 | nih.govrsc.org |

| Cereblon (CRBN) | Thalidomide (homo-PROTAC) | 8 | explorationpub.com |

| Bromodomain-containing protein 4 (BRD4) | Thalidomide | 8 (in dBET23) | oup.com |

Pharmacological Profile Modulation through Structural Alterations

Beyond binding affinity and degradation efficiency, structural alterations to the PROTAC molecule can modulate its broader pharmacological profile, including selectivity and physicochemical properties. For thalidomide-based degraders, modifications to the phthalimide ring or the linker attachment point can fine-tune target specificity.

For instance, specific substitutions on the phthalimide ring can change the surface of CRBN that is presented to potential targets. Research has shown that adding a 5-hydroxy substitution to the phthalimide ring can induce the degradation of the translation termination factor GSPT1 without affecting the degradation of the transcription factor IKZF1. This demonstrates that subtle changes to the E3 ligase ligand can dramatically alter the substrate profile of the resulting PROTAC. To minimize off-target degradation of natural neosubstrates, a key strategy is to select the C5 position of the pomalidomide (B1683931) scaffold for linker attachment. The chemical nature of the linker itself also plays a role; for example, using more rigid linkers like those containing piperazine (B1678402) or triazole can improve metabolic stability and pharmacokinetic properties compared to flexible alkyl or PEG linkers. researchgate.net

Target Specificity and Off-Target Engagement Assessment

The specificity of a PROTAC is a critical determinant of its therapeutic potential, and the linker component, such as the C8 chain in Thalidomide-O-C8-NH2 hydrochloride, plays a significant role in achieving the desired target selectivity. Studies on EGFR-targeting PROTACs, such as MS154, which incorporates a thalidomide-based CRBN ligand, have demonstrated high selectivity for mutant forms of EGFR over the wild-type (WT) protein. nih.govscienceopen.comfrontiersin.orgacs.org This selectivity is not solely determined by the warhead but is also influenced by the formation of a productive ternary complex, which is sterically and geometrically governed by the linker. nih.govacs.org

The ability of a PROTAC to induce the degradation of its intended target is dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govacs.org Research has shown that PROTACs incorporating a thalidomide-based moiety can selectively degrade mutant EGFR, while having minimal effect on wild-type EGFR. rndsystems.com This suggests that the conformation of the ternary complex formed with the mutant protein is more favorable for ubiquitination than the complex formed with the wild-type protein. The length and composition of the linker are crucial for achieving this optimal conformation.

Global proteomic analyses of cells treated with thalidomide-based EGFR PROTACs have confirmed their high selectivity. These studies revealed that the primary protein downregulated was EGFR, with minimal off-target effects observed. nih.govacs.orgresearchgate.net For instance, in studies with the CRBN-recruiting EGFR degrader MS154, the compound potently induced the degradation of mutant EGFR in a CRBN-dependent manner. nih.govnih.gov Pre-treatment of cells with thalidomide blocked the degradation of EGFR by MS154, confirming that the engagement of CRBN is essential for its activity. nih.gov

The selectivity of these PROTACs is a multifactorial characteristic, where the linker's length and flexibility, in conjunction with the specific interactions of the warhead and the E3 ligase ligand, fine-tune the geometry of the ternary complex to favor the degradation of the intended target. scienceopen.comscienceopen.com

Table 1: Degradation Selectivity of a Thalidomide-Based EGFR PROTAC (MS154)

| Cell Line | EGFR Mutation | DC₅₀ (nM) | Effect on Wild-Type EGFR |

| HCC827 | exon 19 del | ~25 | No significant degradation |

| H3255 | L858R | Not specified | No significant degradation |

Data derived from studies on the CRBN-recruiting EGFR degrader MS154, which utilizes a thalidomide-based ligand. nih.govfrontiersin.org

Cellular Uptake and Intracellular Distribution Considerations

The ability of a PROTAC to cross the cell membrane and reach its intracellular target is a prerequisite for its activity. The physicochemical properties of the entire PROTAC molecule, including the linker, influence its cellular permeability. While specific data on the cellular uptake of this compound alone is not available, studies on PROTACs incorporating this type of linker provide insights into their cellular disposition.

Mechanistic studies have shown that EGFR-targeting PROTACs, which are designed to act on a transmembrane protein, can effectively induce its degradation. frontiersin.orgacs.org This indicates that these molecules can achieve sufficient intracellular concentrations to engage both the membrane-bound EGFR and the cytosolic CRBN E3 ligase. acs.org The degradation process for EGFR by some PROTACs has been shown to involve both the proteasomal system and the autophagy-lysosome pathway, suggesting a complex intracellular trafficking and mechanism of action. nih.govacs.orgnih.govresearchgate.net

Furthermore, the bioavailability of PROTACs is a key consideration for their potential in vivo applications. Pharmacokinetic studies in mice with EGFR-targeting PROTACs have demonstrated that these molecules can be bioavailable, indicating that they possess properties conducive to systemic exposure. nih.govrndsystems.com The design of the linker is an important factor in achieving favorable pharmacokinetic profiles.

Preclinical Research Applications and Biological Characterization of Thalidomide O C8 Nh2 Hydrochloride Derived Degraders

In Vitro Cellular Mechanism Studies

The efficacy and mechanism of action of degraders derived from Thalidomide-O-C8-NH2 hydrochloride are rigorously evaluated through a series of in vitro cellular assays. These studies are crucial for confirming that the PROTAC is functioning as intended to selectively eliminate the target protein.

Quantification of Target Protein Degradation in Cell Lines

A primary method for assessing the effectiveness of a PROTAC is to measure the extent of target protein reduction in cultured human cells. youtube.com This is commonly achieved using techniques like Western blotting or quantitative mass spectrometry. The potency of a degrader is characterized by two key parameters: the DC50, which is the concentration of the degrader required to reduce the target protein level by 50%, and the Dmax, which represents the maximum level of protein degradation that can be achieved.

For example, a PROTAC designed to degrade Bruton's tyrosine kinase (BTK), a protein implicated in certain cancers, might be tested in a leukemia cell line such as MV4-11. The results of such an experiment would quantify the degrader's ability to reduce BTK levels.

| Cell Line | Target Protein | Degrader | DC50 (nM) | Dmax (%) |

| MV4-11 | BTK | BTK-targeting PROTAC | 5 | >90 |

| HeLa | SHP2 | SHP2-targeting PROTAC | 4.3 | >90 |

Assessment of Ubiquitination Kinetics and Proteasome Dependence

To confirm that the observed decrease in the target protein is a direct result of the PROTAC's intended mechanism, researchers investigate the ubiquitination of the target protein. nih.gov An increase in the attachment of ubiquitin chains to the target protein upon treatment with the degrader is a key indicator that the E3 ligase has been successfully recruited. nih.gov This can be visualized by immunoprecipitating the target protein and then performing a Western blot to detect ubiquitin.

Furthermore, to establish the reliance of this process on the proteasome, cells are treated with the degrader in combination with a proteasome inhibitor, such as MG132. nih.gov If the degradation of the target protein is prevented in the presence of the proteasome inhibitor, it provides strong evidence that the PROTAC is operating through the ubiquitin-proteasome pathway. nih.gov

Investigation of Downstream Cellular Responses and Pathway Modulation

The removal of a target protein is expected to have functional consequences on the cellular pathways in which it is involved. nih.gov Researchers analyze these downstream effects to confirm that the degrader not only eliminates the target protein but also modulates its biological activity. For instance, if the target protein is a kinase, its degradation should lead to a decrease in the phosphorylation of its known substrates. nih.gov This can be measured by various techniques, including phospho-specific antibody-based Western blotting.

In the context of a BTK degrader, a reduction in BTK protein levels would be anticipated to inhibit the B-cell receptor signaling pathway. This can be confirmed by observing decreased phosphorylation of downstream signaling molecules like phospholipase C gamma 2 (PLCγ2) and extracellular signal-regulated kinase (ERK).

In Vitro Biochemical and Biophysical Characterization

To gain a deeper understanding of the molecular interactions driving the activity of a PROTAC, a range of in vitro biochemical and biophysical assays are employed. These studies dissect the binding events between the three components: the degrader, the target protein, and the E3 ligase.

Binding Assays for Ligand-E3 Ligase and Ligand-Target Protein Interactions

Isothermal Titration Calorimetry (ITC): This method measures the heat released or absorbed during a binding event to determine the dissociation constant (Kd), a measure of binding affinity. springernature.com

Surface Plasmon Resonance (SPR): SPR monitors the binding of a molecule to a protein immobilized on a sensor chip in real-time, providing kinetic data on the interaction. springernature.com

Fluorescence Polarization (FP): This technique measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein, which can be used to determine binding affinity. springernature.com

These assays provide quantitative data on the binding strength of the thalidomide (B1683933) portion of the PROTAC to CRBN and the target-binding portion of the PROTAC to its designated protein. chayon.co.kr

| Ligand | Protein | Assay | Binding Affinity (Kd) |

| Pomalidomide (B1683931) | CRBN | ITC | ~200 nM |

| JQ1 | BRD4 | SPR | ~50 nM |

Methods for Ternary Complex Formation and Stabilization Analysis

The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is the essential intermediate that facilitates the ubiquitination and subsequent degradation of the target protein. acs.orgnih.govnih.gov Several biophysical methods are used to study the formation and stability of this three-part complex: springernature.com

X-ray Crystallography: This technique can provide a high-resolution three-dimensional structure of the ternary complex, offering detailed insights into the molecular interactions that stabilize it. nih.gov

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This is a bead-based immunoassay that can detect and quantify the formation of the ternary complex in a solution. springernature.com

Förster Resonance Energy Transfer (FRET): FRET-based assays can be used to measure the proximity between the target protein and the E3 ligase when they are brought together by the PROTAC. springernature.com

The study of ternary complex formation also involves assessing the cooperativity of the binding events. Positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the other, can significantly enhance the efficiency of degradation.

Preclinical In Vivo Efficacy Studies in Disease Models

The in vivo efficacy of degraders derived from this compound is a critical step in their preclinical development. These studies aim to assess the therapeutic potential of the degrader in living organisms, typically in animal models of human diseases. A key example of a degrader built with a thalidomide and 8-carbon linker scaffold is dBET23, which targets the BRD4 protein for degradation.

Pharmacodynamic Evaluation of Target Protein Depletion in Animal Models

Pharmacodynamics (PD) in the context of PROTACs involves measuring the extent and duration of target protein degradation in vivo. This is a key indicator of the degrader's biological activity and helps in understanding the dose-response relationship.

For degraders targeting the BET (Bromodomain and Extra-Terminal domain) family of proteins, such as BRD4, studies have shown significant in vivo activity. While specific pharmacodynamic data for degraders using the exact "this compound" linker is not extensively detailed in publicly available literature, information on closely related molecules provides valuable insights. For instance, the BRD4 degrader dBET1 has been shown to induce potent and selective BRD4 degradation in the mouse brain following systemic administration. nih.gov Preliminary data for dBET1 at a dose of 30 mg/kg demonstrated significant degradation of BRD4 in the cerebral cortex of mice. nih.gov

Another potent BRD4 degrader, BD-9136, which also utilizes a cereblon ligand, demonstrated that a single dose could effectively and selectively deplete BRD4 protein in tumor tissues for over 48 hours in mouse models. nih.gov Studies with other BRD4 PROTACs have shown that subcutaneous administration can lead to over 90% degradation of the BRD4 protein in tumor tissue. nih.gov For a PROTAC referred to as "BET degrader 23," a single administration was capable of causing complete degradation of BRD4 for more than a day in a xenograft tumor model. researchgate.net

These findings collectively indicate that thalidomide-based degraders can be optimized to have robust in vivo pharmacodynamic properties, achieving sustained target protein depletion in relevant tissues.

Table 1: In Vivo Pharmacodynamic Properties of Representative BRD4 Degraders

| Degrader | Target | Animal Model | Key Pharmacodynamic Finding | Citation |

| dBET1 | BRD4 | Mouse | Significant BRD4 degradation in the cerebral cortex. | nih.gov |

| BD-9136 | BRD4 | Mouse | Single dose depleted BRD4 in tumor tissue for >48 hours. | nih.gov |

| BET degrader 23 | BRD4 | Mouse (Xenograft) | Complete BRD4 degradation for over 24 hours after a single dose. | researchgate.net |

| Generic BRD4 PROTAC | BRD4 | Mouse (Preclinical) | >90% BRD4 degradation in tumor tissue. | nih.gov |

Assessment of Immunomodulatory Effects in Preclinical Settings

The thalidomide component of these degraders is well-known for its immunomodulatory effects. nih.govnih.gov Thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), can co-stimulate T-cells and inhibit the production of pro-inflammatory cytokines like TNF-α. nih.gov When incorporated into a PROTAC, the thalidomide moiety retains its ability to bind to CRBN, which is essential for its degradation mechanism but also for its immunomodulatory actions.

The recruitment of CRBN can lead to the degradation of its native substrates, the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are key regulators of lymphocyte development. This degradation is responsible for the immunomodulatory and anti-proliferative effects of IMiDs in multiple myeloma. researchgate.net Therefore, degraders derived from this compound are expected to exhibit immunomodulatory properties.

Translational Research for Model Systems of Therapeutic Relevance

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For this compound-derived degraders, this involves demonstrating their therapeutic efficacy in relevant disease models.

A significant example of this is the in vivo efficacy of a "BET degrader 23" in a xenograft model of human RS4;11 acute lymphoblastic leukemia cells. researchgate.net In this model, the degrader induced rapid and profound tumor regression of over 90% without causing significant adverse effects, such as weight loss, in the mice. researchgate.net This demonstrates the potential of this class of degraders as a viable anti-cancer therapy.

The therapeutic application of BRD4 degraders is not limited to cancer. For instance, the BRD4 degrader dBET1 has been shown to provide neuroprotective effects in a mouse model of transient focal cerebral ischemia (stroke). nih.gov Treatment with dBET1 ameliorated neurological deficits and reduced brain lesions by regulating inflammatory and oxidative processes and preserving the integrity of the blood-brain barrier. nih.gov

Furthermore, other CRBN-based BET degraders like ARV-825 and ARV-771 have demonstrated potent anti-leukemia effects in preclinical models of secondary acute myeloid leukemia (sAML), showing superior efficacy and tolerability compared to BET inhibitors. nih.gov These findings in various cancer and non-cancer models underscore the broad therapeutic potential of thalidomide-derived degraders and provide a strong rationale for their continued development and clinical translation.

Table 2: Preclinical Efficacy of Thalidomide-Derived Degraders in Disease Models

| Degrader | Disease Model | Key Efficacy Finding | Citation |

| BET degrader 23 | Acute Lymphoblastic Leukemia (Xenograft) | >90% tumor regression with no significant toxicity. | researchgate.net |

| dBET1 | Ischemic Stroke (Mouse Model) | Ameliorated neurological deficits and reduced brain lesions. | nih.gov |

| ARV-825 | Secondary Acute Myeloid Leukemia (sAML) | Synergistic lethality against sAML cells when combined with ruxolitinib. | nih.gov |

| ARV-771 | Secondary Acute Myeloid Leukemia (sAML) | Superior anti-leukemia effect and improved survival in a mouse model compared to a BET inhibitor. | nih.gov |

Emerging Concepts and Future Trajectories in Thalidomide O C8 Nh2 Hydrochloride Research

Advanced Computational Approaches for Rational Degrader Design

The rational design of PROTACs is a complex multivariate problem, involving the optimization of the target binder, the E3 ligase ligand, and the connecting linker to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). To navigate this complexity, researchers are increasingly turning to advanced computational methods.

Molecular Docking and Dynamics Simulations for Ternary Complex Prediction

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. acs.org Molecular docking and molecular dynamics (MD) simulations have become indispensable tools for predicting the three-dimensional architecture of these complexes. nih.govresearchgate.netnih.gov These computational techniques allow researchers to visualize and analyze the protein-protein and protein-ligand interactions that govern complex formation and stability. acs.orgub.edu

Machine Learning and Artificial Intelligence in PROTAC Optimization

The vast chemical space of possible PROTACs presents a significant challenge for traditional design strategies. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity and accelerate PROTAC optimization. youtube.comresearchgate.netnih.govnih.gov By training on large datasets of known PROTACs and their degradation efficiencies, ML models can learn to predict the activity of novel degrader designs. researchgate.netnih.govnih.gov

Integration with Complementary Protein Degradation Modalities

The principles of targeted protein degradation are not limited to the classic PROTAC architecture. Researchers are exploring innovative hybrid approaches that combine the features of thalidomide-based degraders with other protein degradation modalities to expand the scope and efficacy of this therapeutic strategy.

Hybrid Approaches with Molecular Glues and Other Degrader Chemistries

Thalidomide (B1683933) itself is considered a "molecular glue" as it induces the interaction between CRBN and neosubstrate proteins that would not otherwise associate. cellgs.comnih.govub.eduyoutube.comnih.gov This molecular glue mechanism is now being intentionally leveraged in hybrid degrader designs. The distinction between a PROTAC and a molecular glue can sometimes be nuanced, with some PROTACs exhibiting glue-like properties that contribute to their efficacy. Understanding and harnessing these dual mechanisms is a key area of ongoing research.

The development of novel E3 ligase ligands beyond the traditional thalidomide and VHL binders is a major focus in the field. nih.govresearchgate.net This includes the discovery of new molecular glues and covalent E3 ligase ligands. nih.gov Hybrid approaches that incorporate these new chemistries with established CRBN-recruiting moieties could lead to degraders with novel selectivity profiles or improved properties.

Exploration of Lysosome-Targeting Chimeras (LYTACs) and Autophagy-Targeting Chimeras (AUTACs)

While PROTACs utilize the ubiquitin-proteasome system for protein degradation, other cellular degradation pathways can also be harnessed. Lysosome-Targeting Chimeras (LYTACs) are designed to degrade extracellular and membrane-associated proteins by targeting them to the lysosome. AUTACs, or Autophagy-Targeting Chimeras, are bifunctional molecules that induce the degradation of cytosolic proteins or entire organelles through the autophagy pathway. youtube.com

The integration of thalidomide-based CRBN-binding moieties into these alternative degrader platforms is an exciting area of exploration. For example, a thalidomide-derived ligand could potentially be incorporated into an AUTAC design to mediate the degradation of a target protein via autophagy. youtube.com Such hybrid molecules could expand the range of "degradable" targets and offer alternative therapeutic strategies for proteins that are resistant to proteasomal degradation.

Challenges and Prospective Avenues in E3 Ligase Ligand Development

The success of PROTACs is heavily reliant on the availability of potent and specific E3 ligase ligands. While thalidomide and its derivatives have been instrumental in the development of CRBN-based degraders, significant challenges and opportunities remain in the field of E3 ligase ligand development. nih.govresearchgate.netacs.orgresearchgate.netresearchgate.net

One of the major challenges is the limited number of E3 ligases that have been successfully hijacked for targeted protein degradation, with the vast majority of clinical candidates relying on either CRBN or VHL. nih.govresearchgate.netnih.gov Expanding the toolbox of available E3 ligase ligands is a critical goal, as it could enable tissue-specific protein degradation by leveraging the differential expression of E3 ligases. nih.govresearchgate.net

The discovery of novel, non-thalidomide-based CRBN ligands is another important research direction. researchgate.net This could lead to degraders with different substrate specificities or improved physicochemical properties. nih.govacs.org Furthermore, a deeper understanding of the endogenous functions of CRBN and the mechanisms that regulate its activity could unveil new opportunities for therapeutic intervention. acs.orgnih.gov The development of covalent and reversible covalent E3 ligase ligands also presents a promising avenue for creating degraders with unique pharmacological profiles. nih.gov Ultimately, the continued exploration of the chemical space around E3 ligase ligands will be a key driver of innovation in the field of targeted protein degradation. acs.orgresearchgate.net

Strategies for Expanding the E3 Ligase Repertoire in TPD

The human genome encodes over 600 E3 ligases, yet the vast majority remain untapped for TPD applications. icr.ac.uktandfonline.com Expanding the repertoire of usable E3 ligases is a critical area of research with the potential to broaden the scope of degradable proteins, enhance tissue selectivity, and overcome resistance. icr.ac.uktandfonline.com

Key Strategies for E3 Ligase Expansion:

Discovery of Novel Ligands: A primary hurdle is the lack of small molecule ligands for most E3 ligases. researchgate.net Strategies to address this include:

Fragment-Based Ligand Discovery (FBLD): This approach can accelerate the identification of ligands for tumor-specific or tissue-selective E3 ligases. researchgate.net

Phenotypic Screens and Target Deconvolution: These methods can identify new E3 ligases and their corresponding ligands. tandfonline.comresearchgate.net

Mimicking Natural Substrate Recognition: Designing ligands based on the degrons (degradation signals) of natural E3 ligase substrates is a promising strategy. For example, the VHL binder was developed by mimicking the hydroxyproline (B1673980) in the HIF1-alpha degron. icr.ac.uk

Recruitment of Novel E3 Ligases: Recent research has demonstrated the successful recruitment of novel E3 ligases such as DCAF15, DCAF16, KEAP1, RNF4, and HERC4 for TPD. icr.ac.uk

Leveraging E3 Ligase Biology: The differential expression and activity of E3 ligases in cancer cells versus healthy tissues can be exploited to create cancer-selective degraders. icr.ac.uk A comprehensive analysis has identified 76 potential PROTAC-table E3 ligases based on factors like ligandability and expression landscape. tandfonline.com

The following table summarizes some of the emerging E3 ligases being explored for TPD:

| E3 Ligase | Ligand/Recruitment Strategy | Potential Advantage |

| FBXO22 | UNC8732 | Targeting oncogenes like NSD2 in acute lymphoblastic leukemia. researchgate.net |

| Aryl Hydrocarbon Receptor (AhR) | β-naphthoflavone (β-NF) | AhR-dependent degradation of target proteins. researchgate.net |

| TRIM58 | Novel discovered ligands | Potential for tissue-selective degradation. tandfonline.com |

| IAP family (XIAP, cIAP1, cIAP2) | Small molecule mimetics of the natural IAP antagonist SMAC | Expanding the range of recruitable E3 ligases. researchgate.net |

Addressing Resistance Mechanisms to CRBN-Based Degraders

The development of resistance is a significant obstacle in cancer therapy, and CRBN-based degraders are no exception. researchgate.netirbbarcelona.org Understanding and overcoming these resistance mechanisms is crucial for the long-term clinical success of this therapeutic modality.

Primary Mechanisms of Resistance:

Alterations in E3 Ligase Components:

Downregulation or mutation of CRBN: Reduced levels or mutations in CRBN can prevent the degrader from effectively recruiting the E3 ligase complex, leading to resistance. researchgate.netaacrjournals.orgnih.gov This is a common mechanism of resistance to immunomodulatory drugs (IMiDs) and CRBN-based PROTACs. aacrjournals.orgfrontiersin.org

Alterations in other complex members: In some cases, resistance can arise from mutations in other components of the Cullin-RING ligase (CRL) complex, such as CUL4A. aacrjournals.org

Increased Expression of Competing Substrates: Overexpression of proteins that also bind to CRBN can compete with the intended target, reducing the efficacy of the degrader. ashpublications.org

Upregulation of Deubiquitinating Enzymes (DUBs): DUBs can counteract the ubiquitination process, preventing the degradation of the target protein. Upregulation of DUBs like USP15 has been identified as a potential resistance mechanism. frontiersin.org

Strategies to Overcome Resistance:

Utilizing Alternative E3 Ligases: Having a diverse toolkit of PROTACs that recruit different E3 ligases is a key strategy to circumvent resistance. researchgate.net If a tumor develops resistance to a CRBN-based degrader, a PROTAC that utilizes VHL or another E3 ligase may still be effective.

Targeting Resistance Mechanisms Directly: Researchers are exploring drugs that can selectively kill cells resistant to protein degraders. For example, the drug RBS-10 has shown promise in eliminating resistant cells by targeting the enzyme NQO1. irbbarcelona.org

Degrading Overexpressed or Mutated Targets: PROTACs have demonstrated the ability to degrade targets that are overexpressed or have developed mutations conferring resistance to traditional inhibitors. For instance, BET-PROTACs can effectively degrade overexpressed BRD4, and other PROTACs can target mutated forms of proteins like CDK6 and EGFR. frontiersin.orgnih.gov

Innovation in PROTAC Research Methodologies

The development of robust and informative assays is essential for the discovery and optimization of PROTACs. Innovations in this area are focused on providing deeper insights into degrader activity, selectivity, and cellular effects.

Development of Novel Assays for Degrader Activity and Selectivity

A variety of assays are employed to characterize the key steps in PROTAC-mediated degradation, from target engagement to final protein degradation.

Key Assay Types and Their Applications:

| Assay Type | Application | Key Features |

| Fluorescence Polarization (FP) | Measures binary and ternary binding affinities and cooperativity. nih.govnih.gov | Homogeneous, high-throughput, and provides quantitative binding data. nih.gov |

| Co-immunoprecipitation (Co-IP) | Detects ternary complex formation in live cells. nih.gov | Physiologically relevant, confirms protein-protein interactions in a cellular context. nih.gov |

| Cellular Thermal Shift Assay (CETSA) | Confirms target engagement in cells. researchgate.net | Label-free, applicable to endogenous proteins. researchgate.net |

| NanoBRET | Measures target engagement and protein-protein interactions in live cells. researchgate.net | Live-cell, real-time measurements. researchgate.net |

| Dual-reporter Systems | High-throughput screening of PROTACs. researchgate.net | Allows for rapid screening by measuring the degradation of a reporter-fused target protein. researchgate.net |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantifies the absolute concentration of the target protein. nih.gov | High-throughput, quantitative protein level measurement. nih.gov |

The development of these assays allows researchers to establish a more coherent structure-activity relationship for PROTACs, where ternary complex affinity can be more predictive of degradation potency than simple binary binding affinity. nih.gov

High-Content Imaging and Proteomic Profiling for Phenotypic Analysis